molecular formula C5H12N2O B3239893 5-(Aminomethyl)pyrrolidin-3-ol CAS No. 1423028-31-2

5-(Aminomethyl)pyrrolidin-3-ol

Cat. No.: B3239893
CAS No.: 1423028-31-2
M. Wt: 116.16 g/mol
InChI Key: VPKJBJVGUAQJOS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrrolidin-3-ol: is a chemical compound characterized by a pyrrolidine ring with an aminomethyl group at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under specific conditions.

    Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the aminomethyl and hydroxyl groups. This can be achieved through various reactions, including nucleophilic substitution and reduction reactions.

Industrial Production Methods: Industrial production of 5-(Aminomethyl)pyrrolidin-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-(Aminomethyl)pyrrolidin-3-ol can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Various reduced forms of the compound.

    Substitution Products: Compounds with different functional groups replacing the aminomethyl group.

Scientific Research Applications

Chemistry: 5-(Aminomethyl)pyrrolidin-3-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology.

Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including its use in drug development.

Industry: The compound is utilized in the production of various chemicals and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The aminomethyl and hydroxyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine: A simpler structure without the aminomethyl and hydroxyl groups.

    Prolinol: Contains a hydroxyl group but lacks the aminomethyl group.

    Pyrrolidine-2-one: A derivative with a carbonyl group instead of the hydroxyl group.

Uniqueness: 5-(Aminomethyl)pyrrolidin-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(aminomethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKJBJVGUAQJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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